REACTION_CXSMILES
|
[SH:1][C:2]1[N:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]2=[N:4][N:3]=1.[CH:11]1[NH:12]C(=S)N2C=CC=C[C:15]=12>>[N:4]1[N:3]=[C:2]([S:1][CH2:15][C:11]#[N:12])[N:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC1=NN=C2N1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1NC(N2C1C=CC=C2)=S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
The compound, after recrystallization
|
Type
|
ADDITION
|
Details
|
from a mixture of benzene-acetonitrile, melts at 121°-3° C.
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N=C(N2C1C=CC=C2)SCC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |